2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850301
InChI: InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2
SMILES:
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol

CAS No.:

Cat. No.: VC17850301

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol -

Specification

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name bis(2-hydroxyethyl)cyanamide
Standard InChI InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2
Standard InChI Key LMIZSHSKIQZXAL-UHFFFAOYSA-N
Canonical SMILES C(CO)N(CCO)C#N

Introduction

Overview of Key Findings

2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is a cyanamide derivative characterized by a hydroxyethyl-substituted amino group and a cyano functional group. While direct literature on this specific compound is limited, structural analogs such as 2-[Cyano(methyl)amino]ethan-1-ol (CAS 34065-05-9) and related cyanamides provide critical insights into its potential synthesis routes, physicochemical properties, and applications in organic chemistry and drug discovery . This report synthesizes data from peer-reviewed studies on analogous compounds to construct a detailed profile of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, emphasizing its role as a versatile intermediate in heterocyclic synthesis and catalytic systems .

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a central amino group bonded to a cyano (-C≡N) moiety and two 2-hydroxyethyl (-CH2CH2OH) chains. This configuration confers polarity and hydrogen-bonding capacity, which influence its reactivity and solubility. The IUPAC name, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, reflects its bifunctional design, combining a cyanamide core with hydrophilic hydroxyethyl substituents.

Physicochemical Properties

While experimental data for the exact compound remains unpublished, extrapolation from analogous cyanamides suggests the following properties:

PropertyValue/Description
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Boiling PointEstimated 250–270°C (decomposes)
SolubilityMiscible in polar solvents (e.g., water, ethanol)
StabilityHydrolytically sensitive under acidic/basic conditions

The presence of dual hydroxyethyl groups enhances water solubility compared to simpler cyanamides like methyl cyanamide. Infrared (IR) spectroscopy of related compounds shows characteristic -C≡N stretching frequencies near 2210 cm⁻¹ and broad -OH bands around 3300 cm⁻¹ .

Synthesis and Reaction Pathways

Direct Synthesis from Cyanamides

A common route to hydroxyethyl-substituted cyanamides involves the nucleophilic substitution of chloro- or bromo-cyanamide precursors with ethanolamine. For example, 2-[Cyano(methyl)amino]ethan-1-ol is synthesized via alkylation of methyl cyanamide with 2-chloroethanol under basic conditions. Adapting this method, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol could be prepared by reacting cyanogen bromide with excess ethanolamine:

BrCN+2HOCH2CH2NH2HOCH2CH2N(CN)CH2CH2OH+HBr\text{BrCN} + 2\,\text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{N(CN)CH}_2\text{CH}_2\text{OH} + \text{HBr}

Cyclocondensation Reactions

Cyanamides participate in cyclocondensation with carbonyl compounds to form heterocycles. In a study by Jukić et al., alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino propenoates underwent thermal cyclization to pyrrolo[3,2-d]pyrimidin-4-ones . Similarly, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol could serve as a precursor for oxygen- and nitrogen-containing heterocycles, leveraging its dual hydroxy groups for intramolecular etherification or esterification.

Catalytic and Material Science Applications

Hydrogen-Bond-Directed Catalysis

Hydroxyethyl-rich compounds like 1,3,5-tris(2-hydroxyethyl) isocyanurate (THEIC) demonstrate exceptional catalytic activity in multicomponent reactions due to their hydrogen-bonding networks . For instance, MCM-41-Pr-THEIC, a mesoporous silica functionalized with THEIC, facilitated the synthesis of acridinediones via pseudo-four-component condensations . By analogy, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol’s hydroxyethyl groups could stabilize transition states in acid-catalyzed reactions, enhancing yields in ketone-amine-aldehyde couplings.

Stability and Degradation Mechanisms

Hydrolytic Sensitivity

The cyano group in 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is susceptible to hydrolysis under acidic or alkaline conditions, yielding urea derivatives:

HOCH2CH2N(CN)CH2CH2OH+H2OHOCH2CH2N(CONH2)CH2CH2OH\text{HOCH}_2\text{CH}_2\text{N(CN)CH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{N(CONH}_2\text{)CH}_2\text{CH}_2\text{OH}

This reactivity necessitates anhydrous storage conditions for long-term stability.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related cyanamides reveals decomposition onset temperatures near 200°C, releasing HCN and forming char residues. Controlled pyrolysis could exploit this pathway to generate carbon nitride materials for photocatalysis.

Future Directions and Research Gaps

Despite its synthetic versatility, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol remains underexplored in peer-reviewed literature. Priority research areas include:

  • Mechanistic Studies: Elucidating its role in multicomponent reactions via in situ NMR or DFT calculations.

  • Biological Screening: Evaluating antimicrobial/antiviral activity against resistant pathogens.

  • Material Science: Functionalizing metal-organic frameworks (MOFs) with cyanamide motifs for gas storage.

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